molecular formula C17H15N3O2 B2396813 N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(pyridin-3-yl)acetamide CAS No. 2034593-88-7

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(pyridin-3-yl)acetamide

Cat. No. B2396813
CAS RN: 2034593-88-7
M. Wt: 293.326
InChI Key: DOJFFDMHLWHZSO-UHFFFAOYSA-N
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Description

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(pyridin-3-yl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a pyridine derivative that has been synthesized and studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(pyridin-3-yl)acetamide involves its ability to bind to specific enzymes and receptors in the body. This binding can lead to the inhibition of enzymatic activity or the modulation of receptor signaling pathways, which can have various physiological effects.
Biochemical and Physiological Effects:
Studies have shown that N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(pyridin-3-yl)acetamide can have various biochemical and physiological effects, depending on the target enzyme or receptor. Some of these effects include the inhibition of cancer cell growth, the modulation of neurotransmitter signaling, and the reduction of inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(pyridin-3-yl)acetamide in lab experiments is its ability to selectively target specific enzymes and receptors, which can lead to more precise and accurate results. However, one limitation is the potential for off-target effects, which can complicate the interpretation of experimental data.

Future Directions

There are several future directions for the study of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(pyridin-3-yl)acetamide. One direction is the development of more potent and selective inhibitors for specific enzymes and receptors. Another direction is the exploration of the compound's potential as a therapeutic agent for various diseases, such as cancer and neurological disorders. Additionally, further studies are needed to fully understand the compound's mechanism of action and its effects on various physiological pathways.

Synthesis Methods

The synthesis of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(pyridin-3-yl)acetamide involves the reaction of 2-(pyridin-3-yl)acetic acid with furan-2-carbaldehyde, followed by the addition of 2-(pyridin-4-yl)pyridine and ammonium acetate. The resulting product is then purified and characterized using various analytical techniques.

Scientific Research Applications

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(pyridin-3-yl)acetamide has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been studied for its ability to inhibit specific enzymes and receptors, which can lead to the development of new drugs and therapies for various diseases.

properties

IUPAC Name

N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-2-pyridin-3-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c21-17(10-13-3-1-6-18-11-13)20-12-14-5-7-19-15(9-14)16-4-2-8-22-16/h1-9,11H,10,12H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOJFFDMHLWHZSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CC(=O)NCC2=CC(=NC=C2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(pyridin-3-yl)acetamide

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